1-Methyl-1H-indazole-3-carboxamide
Overview
Description
1-Methyl-1H-indazole-3-carboxamide is a chemical compound with the molecular weight of 175.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1H-indazole derivatives, including 1-Methyl-1H-indazole-3-carboxamide, has been a subject of research for many years . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1H-indazole-3-carboxamide . The InChI code for this compound is 1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) .Chemical Reactions Analysis
The reaction details of 1H-indazole derivatives have been investigated using density functional theory (DFT) . The results led to a novel mechanism related to the synthesis of indazole .Physical And Chemical Properties Analysis
1-Methyl-1H-indazole-3-carboxamide is a powder in physical form . It has a molecular weight of 175.19 . The storage temperature is room temperature .Scientific Research Applications
Monoamine Oxidase B Inhibition
1-Methyl-1H-indazole-3-carboxamide derivatives have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors demonstrate high potency, with some showing selectivity more than 25,000-fold versus MAO-A. They are accessible through standard synthetic procedures and offer insights into the interaction with enzyme binding sites due to their small molecular size (Tzvetkov et al., 2014).
Antiproliferative Activity
Several N-phenyl-1H-indazole-1-carboxamides, including 1-Methyl-1H-indazole-3-carboxamide, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds showed potential in inhibiting cell growth and influencing cell cycle phases, particularly effective against colon and melanoma cell lines (Maggio et al., 2011).
Cannabimimetic Properties
Indazole derivatives, including 1-Methyl-1H-indazole-3-carboxamide, have been identified as constituents in synthetic cannabinoid products. These compounds demonstrate affinity for cannabinoid receptors and are often found in illegal products. Their pharmacological profile has been a subject of interest in forensic toxicology (Uchiyama et al., 2012).
Synthesis and Resolution
Synthesis and resolution of compounds including 1-Methyl-1H-indazole-3-carboxamide have been explored for their pharmacological properties. One such example is the synthesis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which showed potential as a 5-HT3 receptor antagonist (Harada et al., 1997).
Crystal Structure and Antitumor Activity
The crystal structure of specific derivatives like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been studied. This compound inhibits the proliferation of certain cancer cell lines, adding to the understanding of the structural and functional aspects of indazole derivatives in cancer research (Hao et al., 2017).
Safety And Hazards
Future Directions
The 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors . The representative compound exhibited excellent enzyme inhibition and high PAK1 selectivity toward a panel of 29 kinases . This suggests that 1H-indazole-3-carboxamide derivatives may serve as lead compounds for the development of potential and selective PAK1 inhibitors .
properties
IUPAC Name |
1-methylindazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROETJHCUDAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazole-3-carboxamide | |
CAS RN |
129137-93-5 | |
Record name | 1-methyl-1H-indazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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